![molecular formula C18H22N4O2 B8058424 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8058424.png)
4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, also known as Peficitinib, is a compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H22N4O2
- Molecular Mass : 326.39 g/mol
- CAS Registry Number : 944118-01-8
Peficitinib functions primarily as a selective inhibitor of Janus kinase (JAK) pathways, particularly JAK1 and JAK3. These kinases are crucial in mediating signaling pathways for various cytokines involved in immune responses. By inhibiting these pathways, Peficitinib can modulate inflammatory processes and has been investigated for its efficacy in treating autoimmune diseases.
In Vitro Studies
In vitro assays have demonstrated that Peficitinib effectively inhibits the proliferation of various cell lines associated with inflammatory conditions. For instance, it has shown significant inhibition of cytokine-induced signaling in human peripheral blood mononuclear cells (PBMCs), which is critical for understanding its anti-inflammatory properties.
Cell Line | IC50 (µM) | Effect |
---|---|---|
Human PBMCs | 0.5 | Inhibition of cytokine signaling |
Rheumatoid Arthritis | 0.3 | Reduction in cell proliferation |
In Vivo Studies
Animal model studies have indicated that Peficitinib exhibits significant therapeutic effects in conditions such as rheumatoid arthritis and psoriasis. In a murine model of rheumatoid arthritis, treatment with Peficitinib led to reduced joint inflammation and damage.
Case Study 1: Rheumatoid Arthritis
A clinical trial involving patients with moderate to severe rheumatoid arthritis demonstrated that Peficitinib significantly improved clinical symptoms compared to placebo. Patients receiving the drug reported a marked decrease in Disease Activity Score (DAS28) after 12 weeks of treatment.
Case Study 2: Psoriasis
In another study focusing on psoriasis, Peficitinib showed promising results in reducing the Psoriasis Area and Severity Index (PASI) scores among participants. The results indicated a substantial reduction in skin lesions and improved quality of life metrics.
Pharmacokinetics
Peficitinib is characterized by good oral bioavailability and a favorable pharmacokinetic profile. It exhibits a half-life conducive to once-daily dosing, making it an attractive option for chronic conditions requiring long-term management.
Parameter | Value |
---|---|
Oral Bioavailability | ~70% |
Half-Life | 8 hours |
Peak Plasma Level | 1.5 µg/mL |
Safety and Tolerability
The safety profile of Peficitinib has been assessed in multiple clinical trials. Common adverse effects include mild gastrointestinal disturbances and transient liver enzyme elevations. Serious adverse events are rare but necessitate monitoring due to potential immunosuppressive effects.
Scientific Research Applications
Janus Kinase Inhibition
The primary application of 4-[(5-Hydroxyadamantan-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide lies in its ability to inhibit JAK3. JAK3 is crucial in the signaling pathways of various cytokines involved in immune responses. By inhibiting JAK3, this compound can modulate inflammatory responses, making it a potential treatment for:
- Rheumatoid Arthritis : Studies indicate that JAK inhibitors can significantly reduce inflammation and joint damage in animal models and clinical trials for rheumatoid arthritis.
- Psoriasis : The compound has shown promise in reducing the severity of psoriasis by interfering with the signaling pathways that promote skin inflammation.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit cytokine release from macrophages and other immune cells, thereby modulating inflammatory responses. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha has been observed, suggesting its utility in treating conditions characterized by excessive inflammation.
Potential Therapeutic Uses
Beyond its role as a JAK3 inhibitor, ongoing research is exploring additional therapeutic applications:
- Autoimmune Diseases : Given its immunosuppressive properties, it may be beneficial in treating other autoimmune disorders where immune modulation is necessary.
- Cancer Therapy : The structural similarities with other pyrrolo[2,3-b]pyridine derivatives suggest potential anticancer activities, warranting further investigation.
Case Study 1: Efficacy in Rheumatoid Arthritis
A clinical trial involving patients with moderate to severe rheumatoid arthritis demonstrated that administration of this compound resulted in significant reductions in disease activity scores compared to placebo groups. Patients reported improved joint function and reduced pain levels over a treatment period of 12 weeks.
Case Study 2: Psoriasis Treatment
In another study focusing on psoriasis patients, the compound was found to decrease the Psoriasis Area Severity Index (PASI) score significantly after 8 weeks of treatment. The results indicated not only a reduction in lesions but also improvements in patient-reported outcomes related to quality of life.
Properties
IUPAC Name |
4-[(5-hydroxy-2-adamantyl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIJXJRTLTGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.